![molecular formula C19H22N4O4S B12321996 1-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B12321996.png)
1-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dabsyl-L-proline is an organic compound that serves as a reagent in organic synthesis and a biochemical tool for studying proteins. It is a derivative of the amino acid proline, specifically a dansyl-derivative, which is commonly used to label proteins, peptides, and other molecules. The compound is known for its high solubility, low toxicity, and ability to react with a wide range of functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dabsyl-L-proline is synthesized through the reaction of L-proline with dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride). The reaction typically occurs in an alkaline medium, such as sodium bicarbonate solution, to facilitate the formation of the dansyl derivative. The reaction sequence involves the nucleophilic attack of the amino group of L-proline on the sulfonyl chloride group of dansyl chloride, resulting in the formation of Dabsyl-L-proline .
Industrial Production Methods: While specific industrial production methods for Dabsyl-L-proline are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process includes the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the desired product’s quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Dabsyl-L-proline undergoes various chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Derivatization Reactions: Dabsyl-L-proline is often used in derivatization reactions to label amino acids and peptides for analytical purposes.
Common Reagents and Conditions:
Dansyl Chloride: Used for the initial synthesis of Dabsyl-L-proline.
Sodium Bicarbonate Solution: Provides an alkaline medium for the reaction.
Acetone: Often used as a solvent in the reaction.
Major Products Formed: The primary product formed from the reaction of L-proline with dansyl chloride is Dabsyl-L-proline. This compound can further react to form various derivatives depending on the functional groups introduced during subsequent reactions.
Wissenschaftliche Forschungsanwendungen
Dabsyl-L-proline has a wide range of applications in scientific research:
Protein Structure and Folding Studies: It is used to study protein folding and structure due to its ability to label proteins and peptides.
Chromatographic Analysis: The compound is employed in high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen.
Enzymatic Production and Genetic Engineering: Dabsyl-L-proline is involved in studies related to microbial proline 4-hydroxylases, which hydroxylate L-proline to trans-4-hydroxy-L-proline.
Bioactive Peptide Synthesis: It serves as a chiral building block in the synthesis of bioactive peptides and as an asymmetric catalyst in various organic reactions.
Wirkmechanismus
Dabsyl-L-proline exerts its effects primarily through its ability to label amino acids and peptides. The dansyl group reacts with the free amino groups of peptides and proteins, forming a stable dansyl derivative. This reaction is facilitated by the nucleophilic attack of the amino group on the sulfonyl chloride group of dansyl chloride. The resulting dansyl derivative is fluorescent under UV light, allowing for easy identification and analysis .
Vergleich Mit ähnlichen Verbindungen
L-Azetidine-2-carboxylic Acid: A toxic non-proteinogenic amino acid found in lily of the valley plants.
Trans-4-hydroxy-L-proline: The most abundant component of mammalian collagen.
Cis-4-hydroxy-L-proline: A useful chiral building block for the organic synthesis of pharmaceuticals.
Uniqueness of Dabsyl-L-proline: Dabsyl-L-proline is unique due to its dansyl group, which imparts fluorescence and allows for easy labeling and identification of proteins and peptides. This property makes it particularly valuable in biochemical and analytical applications, distinguishing it from other proline derivatives.
Eigenschaften
IUPAC Name |
1-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-22(2)16-9-5-14(6-10-16)20-21-15-7-11-17(12-8-15)28(26,27)23-13-3-4-18(23)19(24)25/h5-12,18H,3-4,13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHLDMYXACDQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
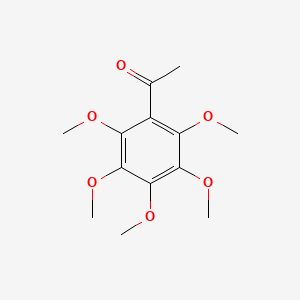

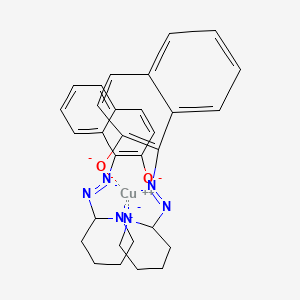

![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321935.png)
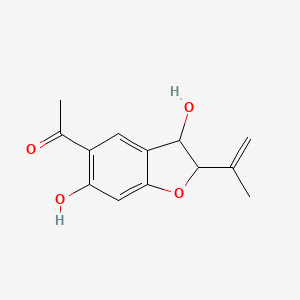
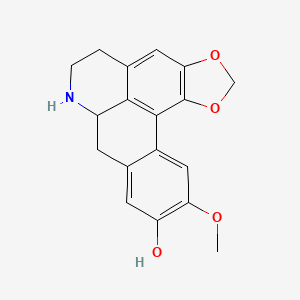
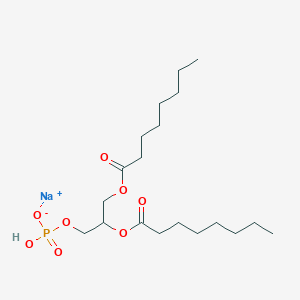
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-[(6-Cyclohexylhexyl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12321971.png)

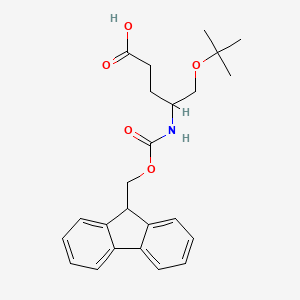
![17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321988.png)
![Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B12322003.png)

